molecular formula C14H11NS B158374 6-Methyl-2-phenyl-1,3-benzothiazole CAS No. 10205-58-0

6-Methyl-2-phenyl-1,3-benzothiazole

Cat. No.: B158374
CAS No.: 10205-58-0
M. Wt: 225.31 g/mol
InChI Key: NNXGMQKTMUWZBW-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 6th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-2-phenyl-1,3-benzothiazole can be synthesized through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another approach is the cyclization of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides through a base-promoted intramolecular C-S bond coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using microwave irradiation or one-pot multicomponent reactions. These methods offer advantages such as higher yields, shorter reaction times, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazoles .

Scientific Research Applications

6-Methyl-2-phenyl-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it inhibits specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the phenyl group at the 2nd position enhances its stability and reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

6-methyl-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXGMQKTMUWZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10205-58-0
Record name 6-Methyl-2-phenylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10205-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-METHYL-2-PHENYLBENZOTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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